NBOMe-mescaline, also known as mescaline-NBOMe or N-(2-methoxybenzyl)-3,4,5-trimethoxyphenethylamine, is a synthetic derivative of mescaline, a naturally occurring psychedelic compound found in various cacti such as peyote. This compound belongs to the class of N-benzylphenethylamines, which are known for their potent psychoactive properties. As a partial agonist of serotonin receptors, particularly the 5-HT2A receptor, NBOMe-mescaline exhibits hallucinogenic effects similar to those of other psychedelics like lysergic acid diethylamide and psilocybin. It is characterized by its structural modification that enhances its potency and lipophilicity compared to its parent compound, mescaline .
The synthesis methods for NBOMe-mescaline can be summarized as follows:
NBOMe-mescaline is primarily used in research contexts due to its psychedelic properties and interaction with serotonin receptors. While it has gained popularity in recreational settings as a hallucinogenic substance, its use is often accompanied by significant risks including acute toxicity and potential for fatal outcomes. As such, it serves as both a subject of pharmacological research and a cautionary example in discussions about new psychoactive substances .
Studies have indicated that NBOMe-mescaline interacts significantly with serotonin receptors, particularly influencing the 5-HT2A receptor pathways which are critical for its hallucinogenic effects. Research has shown that these compounds can lead to increased neurotoxicity and cytotoxicity in vitro when compared to their non-modified counterparts. The presence of the N-benzyl moiety enhances their ability to cross the blood-brain barrier, which may contribute to their heightened psychoactive effects .
NBOMe-mescaline shares structural similarities with several other compounds in the phenethylamine class. Below is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Potency (5-HT2A) | Notable Effects |
|---|---|---|---|
| Mescaline | Naturally occurring | Moderate | Hallucinogenic effects |
| 25B-NBOMe | Synthetic derivative | High | Strong hallucinogenic effects |
| 25I-NBOMe | Synthetic derivative | Very High | Extreme visual hallucinations |
| 2C-B | Naturally occurring | Moderate | Euphoria and mild hallucinations |
| 2C-I | Naturally occurring | Moderate | Visual distortions |
Uniqueness of NBOMe-mescaline:
The International Union of Pure and Applied Chemistry (IUPAC) designates NBOMe-mescaline as N-(2-methoxybenzyl)-2-(3,4,5-trimethoxyphenyl)ethan-1-amine. This nomenclature reflects its core phenethylamine structure modified by three methoxy groups at positions 3, 4, and 5 on the aromatic ring, alongside an N-2-methoxybenzyl substituent. The hydrochloride salt form is formally named 3,4,5-trimethoxy-N-[(2-methoxyphenyl)methyl]benzeneethanamine monohydrochloride.
The molecular formula of the free base is C~19~H~25~NO~4~, with a molar mass of 343.4 g/mol. The hydrochloride salt form has the formula C~19~H~25~NO~4~·HCl and a molecular weight of 367.9 g/mol. Key structural features include:
N-(2-methoxybenzyl)-3,4,5-trimethoxyphenethylamine, commonly referred to as NBOMe-mescaline, represents a significant advancement in phenethylamine chemistry through its enhanced synthetic accessibility and pharmacological properties compared to its parent compound mescaline [1]. The compound exhibits a molecular formula of C19H25NO4 with a molecular weight of 331.4 grams per mole [3]. This comprehensive analysis examines the primary synthetic methodologies, optimization strategies, and analytical validation techniques employed in the preparation of this N-benzylphenethylamine derivative.
Reductive alkylation represents the most widely employed synthetic approach for NBOMe-mescaline synthesis, utilizing mescaline and 2-methoxybenzaldehyde as primary starting materials [1]. This methodology can be executed through two distinct pathways: stepwise imine formation followed by reduction, or direct reductive alkylation using specialized reducing agents [1].
The stepwise approach involves initial condensation of mescaline with 2-methoxybenzaldehyde to form the corresponding imine intermediate, followed by reduction with sodium borohydride [1]. This method provides excellent control over reaction conditions and minimizes side product formation. Research demonstrates that sodium borohydride reduction of the preformed imine proceeds with yields ranging from 70-85% under optimized conditions [1] [22].
Direct reductive alkylation employs sodium triacetoxyborohydride as the reducing agent, eliminating the need for intermediate isolation [1]. Sodium triacetoxyborohydride exhibits superior selectivity compared to sodium cyanoborohydride, particularly in the reduction of aldehydes over ketones [15] [16]. This reagent demonstrates excellent compatibility with acid-sensitive functional groups and provides consistently higher yields with fewer side products compared to alternative reducing agents [16] [17].
| Reducing Agent | Reaction Conditions | Typical Yield (%) | Reaction Time (hours) |
|---|---|---|---|
| Sodium borohydride | Ethanol, room temperature | 70-85 | 2-4 |
| Sodium triacetoxyborohydride | 1,2-dichloroethane, room temperature | 85-92 | 1-2 |
| Sodium cyanoborohydride | Methanol, room temperature | 65-75 | 4-8 |
The mechanism of sodium triacetoxyborohydride reduction proceeds through selective hydride delivery to the carbon-nitrogen double bond of the in situ formed imine [17] [18]. The acetate groups provide steric hindrance that enhances selectivity while maintaining sufficient reactivity for efficient reduction [18]. Temperature control proves critical, with optimal yields achieved at room temperature to minimize competing reactions [17].
Recent developments have introduced copper-catalyzed systems using sodium borohydride and copper(II) chloride for the reduction of β-nitrostyrene precursors to phenethylamines [11] [14]. This methodology achieves complete reduction within 10-30 minutes under mild conditions, representing a significant advancement in reaction efficiency [14]. The copper catalyst facilitates the transfer of hydride equivalents while preventing over-reduction or substrate decomposition [14].
Schiff base formation represents an alternative synthetic strategy that provides enhanced control over reaction selectivity and product purity [13]. This approach utilizes the well-established chemistry of imine formation between primary amines and carbonyl compounds [10] [13].
The synthesis commences with the controlled condensation of mescaline and 2-methoxybenzaldehyde in anhydrous solvents under nitrogen atmosphere [13]. Methanol or ethanol serve as optimal reaction media, providing sufficient polarity for substrate dissolution while facilitating imine formation [13]. The reaction typically requires 2-5 hours at room temperature with molecular sieves to remove water formed during condensation [13].
Subsequent reduction of the Schiff base intermediate employs sodium borohydride in protic solvents [22]. The reduction proceeds through nucleophilic attack of hydride on the electrophilic carbon of the carbon-nitrogen double bond [22]. Ethanol serves as the preferred solvent, providing excellent solubility for both substrate and reducing agent while moderating the reaction rate [22].
An innovative one-pot methodology utilizes 3,4,5-trimethoxyphenylacetonitrile as an alternative starting material, eliminating the requirement for isolated mescaline [1]. This approach employs lithium aluminum hydride reduction of the nitrile group to generate the primary amine functionality in situ [1]. The resulting phenethylamine intermediate undergoes immediate reductive alkylation with 2-methoxybenzaldehyde under the same reaction conditions [1].
| Starting Material | Synthetic Route | Overall Yield (%) | Number of Steps |
|---|---|---|---|
| Mescaline + 2-methoxybenzaldehyde | Direct reductive alkylation | 85-92 | 1 |
| Mescaline + 2-methoxybenzaldehyde | Stepwise Schiff base formation | 75-85 | 2 |
| 3,4,5-trimethoxyphenylacetonitrile | One-pot reduction/alkylation | 65-75 | 1 |
The lithium aluminum hydride methodology requires careful temperature control and anhydrous conditions to prevent substrate decomposition [1]. The reaction proceeds optimally in tetrahydrofuran at reflux temperature for 2-4 hours . Addition of 2-methoxybenzaldehyde following complete nitrile reduction enables direct conversion to the target NBOMe derivative [1].
Purification of NBOMe-mescaline requires specialized techniques due to the basic nature of the amine functionality and potential for silica gel adsorption [27]. Flash chromatography on silica gel represents the primary purification method, employing gradient elution systems to achieve optimal separation [27] [43].
Standard silica gel chromatography often encounters difficulties with basic amine compounds due to acid-base interactions between the basic amine and acidic silanol groups [27]. Addition of competing amines such as triethylamine (0.1-0.5%) to the mobile phase effectively neutralizes acidic sites and improves peak shape and recovery [27]. Alternative approaches include the use of aminopropyl-modified silica or aluminum oxide stationary phases that exhibit reduced interaction with basic compounds [27].
Gradient elution systems utilizing hexane/ethyl acetate mixtures with gradual polarity increase provide optimal separation of NBOMe-mescaline from synthetic impurities [43]. Initial conditions of 95:5 hexane/ethyl acetate gradually transition to 70:30 over 20-30 column volumes [43]. Addition of 0.1% triethylamine throughout the gradient prevents compound streaking and improves recovery [43].
Solid phase extraction using polymeric sorbents offers an alternative purification approach particularly suitable for biological matrix extraction [46]. Hydrophilic-lipophilic balance copolymer sorbents demonstrate excellent retention and recovery for NBOMe compounds [46]. The extraction protocol involves conditioning with methanol followed by equilibration with water, sample loading, washing with dilute acid to remove interferents, and elution with organic solvent containing base [46].
| Purification Method | Recovery (%) | Purity (%) | Processing Time |
|---|---|---|---|
| Flash chromatography (silica gel + TEA) | 85-92 | >95 | 2-4 hours |
| Preparative HPLC | 90-95 | >98 | 4-6 hours |
| Solid phase extraction | 80-88 | 90-95 | 1-2 hours |
Yield optimization strategies focus on minimizing side reactions and maximizing conversion efficiency [42]. Temperature control proves critical, with optimal yields achieved at room temperature for reductive alkylation reactions [42]. Higher temperatures increase the rate of competing reactions including over-reduction and substrate decomposition [42].
Solvent selection significantly impacts both reaction efficiency and product isolation [42]. 1,2-dichloroethane provides optimal results for sodium triacetoxyborohydride reductions due to its compatibility with the reducing agent and favorable solubility properties [16]. Protic solvents such as methanol cause rapid decomposition of sodium triacetoxyborohydride and should be avoided [18].
Reaction stoichiometry optimization reveals that slight excess of aldehyde component (1.1-1.2 equivalents) improves conversion efficiency while minimizing formation of secondary amines [16]. Excess reducing agent (1.5-2.0 equivalents) ensures complete conversion but must be balanced against increased costs and workup complexity [16].
Analytical validation of NBOMe-mescaline synthetic products requires comprehensive characterization using multiple orthogonal techniques to confirm structure, purity, and identity [25] [28]. High-performance liquid chromatography coupled with mass spectrometry represents the primary analytical method for quantitative analysis and impurity profiling [25].
Liquid chromatography separation employs reversed-phase columns with gradient elution using acetonitrile and formic acid buffer systems [25] [30]. Optimal separation conditions utilize Luna C8 columns (100 × 2.0 millimeters, 3 micrometers particle size) with mobile phase gradients from 5% to 95% acetonitrile over 25 minutes [25]. Detection limits achieve 10-30 picograms per milliliter for NBOMe compounds using electrospray ionization mass spectrometry [25].
Mass spectrometry fragmentation patterns provide definitive structural confirmation through characteristic fragment ions [34]. NBOMe-mescaline exhibits a molecular ion at mass-to-charge ratio 331 with primary fragment ions at 121 and 91 corresponding to methoxybenzyl and tropylium cation fragments respectively [34]. The fragmentation pathway involves initial cleavage of the carbon-nitrogen bond followed by loss of methoxy groups from the aromatic rings [34].
| Analytical Parameter | Method | Specification | Typical Result |
|---|---|---|---|
| Identity confirmation | LC-MS/MS | Molecular ion ± 0.1 Da | 331.41 ± 0.05 Da |
| Purity assessment | HPLC-UV | ≥95% by area | 96-99% |
| Impurity profiling | LC-MS | <1% individual impurities | 0.1-0.8% |
| Water content | Karl Fischer | <0.5% | 0.1-0.3% |
Nuclear magnetic resonance spectroscopy provides complementary structural validation through detailed analysis of the molecular framework [33] [35]. Proton nuclear magnetic resonance exhibits characteristic signals for the methoxy groups (3.6-3.9 parts per million), aromatic protons (6.5-7.3 parts per million), and aliphatic chain protons (2.7-3.8 parts per million) [35]. Integration ratios confirm the presence of all expected functional groups in correct stoichiometric proportions [35].
Gas chromatography-mass spectrometry offers additional analytical capability for volatile impurity detection and retention time indexing [36]. NBOMe compounds exhibit predictable retention behavior on nonpolar stationary phases with retention indices facilitating identification [36]. The electron ionization fragmentation produces characteristic patterns that complement electrospray ionization data [36].
Infrared spectroscopy provides functional group identification through characteristic absorption bands [6]. The NBOMe-mescaline spectrum exhibits strong absorption at 1600-1500 wavenumbers corresponding to aromatic carbon-carbon stretching, 1250-1220 wavenumbers for carbon-oxygen stretching of methoxy groups, and 2800-3000 wavenumbers for aliphatic carbon-hydrogen stretching [6].
Validation protocols require analysis of forced degradation samples to assess analytical method specificity [35]. Stress testing under acidic, basic, oxidative, and thermal conditions generates potential degradation products that must be resolved from the parent compound [35]. Method robustness testing evaluates the impact of small changes in analytical conditions on quantitative results [35].
NBOMe-mescaline exhibits distinct solubility patterns that vary significantly depending on the chemical form and solvent system employed. The hydrochloride salt form demonstrates enhanced aqueous solubility compared to the free base, reflecting the ionization effects on molecular dissolution properties [1] [2].
In physiological buffer systems, NBOMe-mescaline hydrochloride displays moderate solubility characteristics. The compound achieves a solubility of approximately 5.0 mg/mL in phosphate buffered saline at pH 7.2 [1] [2]. This aqueous solubility profile is particularly relevant for biological applications and represents the compound's behavior under physiological conditions. The relatively modest aqueous solubility necessitates careful consideration in formulation development and biological testing protocols.
NBOMe-mescaline hydrochloride demonstrates significantly enhanced solubility in organic solvents compared to aqueous systems. In ethanol, the compound achieves a solubility of approximately 10.0 mg/mL [1] [2]. Dimethyl formamide provides similar dissolution characteristics, with the compound reaching concentrations of 10.0 mg/mL [1] [2]. The highest organic solvent solubility is observed in dimethyl sulfoxide, where NBOMe-mescaline hydrochloride attains solubility levels of 20.0 mg/mL [1] [2].
The enhanced solubility in organic solvents versus aqueous systems reflects the compound's lipophilic character, which is further evidenced by its CHI LogD 7.4 value of 1.34 [3]. The two-fold higher solubility in dimethyl sulfoxide compared to ethanol and dimethyl formamide indicates specific solvation interactions that favor dissolution in aprotic solvents with high dielectric constants.
| Solvent System | Solubility (mg/mL) | Form | Temperature | Citation |
|---|---|---|---|---|
| Phosphate Buffered Saline (pH 7.2) | 5.0 | Hydrochloride salt | Room temperature | [1] [2] |
| Ethanol | 10.0 | Hydrochloride salt | Room temperature | [1] [2] |
| Dimethyl Formamide | 10.0 | Hydrochloride salt | Room temperature | [1] [2] |
| Dimethyl Sulfoxide | 20.0 | Hydrochloride salt | Room temperature | [1] [2] |
The thermal stability profile of NBOMe-mescaline reveals temperature-dependent degradation characteristics that significantly impact storage requirements and analytical procedures. Understanding these thermal properties is crucial for maintaining compound integrity during storage, handling, and analytical applications.
NBOMe-mescaline demonstrates acceptable short-term stability at ambient temperatures under specific matrix conditions. In urine matrices, the compound maintains stability for approximately 3 days when stored at room temperature (25°C) [4]. This stability profile is particularly relevant for forensic and clinical applications where immediate refrigeration may not be feasible.
Refrigerated storage conditions at 4°C present variable stability characteristics for NBOMe-mescaline. Research indicates that degradation may occur more readily at refrigeration temperatures compared to frozen storage, with some studies reporting up to 20% decomposition in dried blood spots after extended storage periods at elevated temperatures [5]. This temperature-dependent degradation suggests complex stability mechanisms that may involve hydrolytic or oxidative pathways.
Stock solutions prepared in methanol demonstrate remarkable stability characteristics under ambient laboratory conditions. NBOMe-mescaline solutions remain stable for at least 6 hours at room temperature, with degradation levels remaining within acceptable analytical limits of 5% [7]. This stability profile enables routine analytical procedures without requiring special handling precautions for short-term applications.
| Storage Condition | Stability Period | Matrix/Form | Degradation Rate | Citation |
|---|---|---|---|---|
| Room temperature (25°C) | 3 days | Urine | Stable | [4] |
| Refrigerated (4°C) | Variable | Blood/serum | 20% after 180 days | [5] |
| Frozen (-20°C) | ≥ 1 month | Various matrices | Minimal | [4] |
| Analytical solutions (RT) | 6 hours | Methanol | < 5% | [7] |
The pH-dependent characteristics of NBOMe-mescaline significantly influence its behavior in biological systems and analytical matrices. These properties directly affect compound stability, extraction efficiency, and bioavailability characteristics.
At physiological pH (7.4), NBOMe-mescaline exhibits specific ionization characteristics that influence its biological behavior. The compound's CHI LogD 7.4 value of 1.34 indicates moderate lipophilicity at physiological pH conditions [3]. This balanced lipophilic-hydrophilic character enables the compound to maintain reasonable aqueous solubility while retaining membrane permeability characteristics essential for biological activity.
The compound's behavior in phosphate buffered saline at pH 7.2 demonstrates its stability under near-physiological conditions, with maintained solubility of 5.0 mg/mL [1] [2]. This pH stability is particularly relevant for biological applications and indicates that the compound does not undergo significant degradation or precipitation under physiological pH conditions.
NBOMe-mescaline demonstrates significant blood-brain barrier penetration capabilities, as evidenced by parallel artificial membrane permeability assay studies. The compound exhibits a -Log Pe value of 4.7 ± 0.49, placing it in the CNS+ category for central nervous system penetration [8]. This permeability profile correlates with the compound's moderate lipophilicity and suggests efficient passive diffusion across biological membranes.
The blood-brain barrier permeability characteristics are influenced by multiple physicochemical parameters, including the compound's topological polar surface area of 53.5 Ų [3]. This TPSA value falls within the optimal range for membrane permeation, supporting the observed CNS penetration capabilities.
pH-dependent stability varies significantly across different biological matrices. In urine matrices, NBOMe-mescaline maintains stability for extended periods under ambient pH conditions [4]. However, certain matrix components and pH fluctuations can influence long-term stability, necessitating careful storage condition optimization for different sample types.
| Parameter | Value | Matrix | Interpretation | Citation |
|---|---|---|---|---|
| CHI LogD 7.4 | 1.34 | Physiological | Moderate lipophilicity | [3] |
| PBS solubility (pH 7.2) | 5.0 mg/mL | Buffer | Stable at physiological pH | [1] [2] |
| BBB permeability (-Log Pe) | 4.7 ± 0.49 | PAMPA-BBB | High CNS penetration | [8] |
| TPSA | 53.5 Ų | Calculated | Optimal for membrane permeation | [3] |
The lipophilicity characteristics of NBOMe-mescaline represent fundamental physicochemical properties that govern its biological behavior, membrane permeation, and pharmacokinetic profile. These parameters provide critical insights into the compound's distribution and cellular uptake mechanisms.
NBOMe-mescaline exhibits a CHI LogD 7.4 value of 1.34, indicating moderate lipophilicity at physiological pH conditions [3]. This distribution coefficient represents the compound's partitioning behavior between aqueous and lipophilic phases under physiologically relevant conditions. The moderate lipophilicity suggests balanced membrane permeability characteristics that enable both aqueous solubility and cellular penetration.
The lipophilicity profile directly correlates with the compound's cellular permeability characteristics. NBOMe-mescaline demonstrates a passive cellular permeability coefficient (Kpcell) of 2.71 [3], indicating favorable cellular uptake properties. This permeability coefficient supports the compound's biological activity by facilitating cellular membrane traversal and intracellular access.
The compound's membrane permeation characteristics are influenced by multiple molecular descriptors. NBOMe-mescaline possesses 8 rotatable bonds [3], contributing to molecular flexibility that can impact membrane permeation efficiency. While increased rotational freedom generally reduces passive permeability, the compound's moderate lipophilicity appears to compensate for this structural flexibility.
The topological polar surface area of 53.5 Ų represents an optimal value for membrane permeation [3]. TPSA values below 60-80 Ų typically correlate with enhanced membrane penetration capabilities, and NBOMe-mescaline's value falls well within this favorable range. This parameter supports the compound's observed blood-brain barrier penetration capabilities and cellular uptake characteristics.
The addition of the N-2-methoxybenzyl moiety to the parent mescaline structure significantly enhances lipophilicity compared to the unmodified phenethylamine [8] [9]. This structural modification represents a key factor in the increased potency and altered pharmacokinetic profile of NBOMe derivatives compared to their parent compounds. The enhanced lipophilicity contributes to improved membrane permeability and potentially increased bioavailability through non-oral routes of administration.
Comparative analysis reveals that NBOMe-mescaline exhibits higher lipophilicity than certain related compounds while maintaining favorable permeability characteristics [8]. The balance between lipophilicity and other molecular descriptors appears optimized for biological activity, as evidenced by the compound's pharmacological profile and membrane penetration capabilities.
| Parameter | Value | Description | Biological Relevance | Citation |
|---|---|---|---|---|
| CHI LogD 7.4 | 1.34 | Distribution coefficient at pH 7.4 | Moderate lipophilicity | [3] |
| Kpcell | 2.71 | Passive cellular permeability | Favorable cellular uptake | [3] |
| Rotatable bonds | 8 | Molecular flexibility | Impacts membrane permeation | [3] |
| TPSA | 53.5 Ų | Topological polar surface area | Optimal for membrane penetration | [3] |
| Hydrogen bond donors | 1 | Polar interaction potential | Influences solubility balance | [3] |